sodium;propane-1-sulfinate

Description

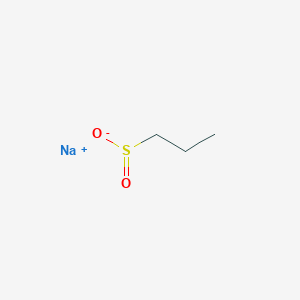

Sodium propane-1-sulfinate (CAS 39165-62-3) is an organosulfur compound with the molecular formula C₃H₇NaO₂S and a molecular weight of 130.14 g/mol. It is the sodium salt of propane-1-sulfinic acid, characterized by a sulfinate group (-SO₂⁻) attached to the terminal carbon of a propane chain. This compound is widely utilized in organic synthesis, particularly as a nucleophilic sulfinylating agent for constructing sulfoxides and sulfonamides . Key synonyms include:

- 1-Propanesulfinic acid sodium salt

- Sodium n-propylsulfinate

- Sodium 1-propanesulfinate

Properties

IUPAC Name |

sodium;propane-1-sulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2S.Na/c1-2-3-6(4)5;/h2-3H2,1H3,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSGLRVJPLXKRB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCS(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Sulfonation of 1-Chloropropane

Propane sulfonyl chloride is first prepared by chlorosulfonation of 1-chloropropane:

Step 2: Reduction to Sulfinate

The sulfonyl chloride is reduced with sodium sulfite in aqueous NaOH (pH 10–12):

Optimization Notes :

-

Excess sodium sulfite (1.5–2.0 equivalents) prevents disulfide byproduct formation.

-

Temperature control (25–40°C) minimizes over-reduction to thiols.

Comparative Analysis of Synthetic Methods

The table below evaluates the three primary methods based on yield, scalability, and practicality:

| Method | Yield (%) | Temperature Range (°C) | Scalability | Key Challenges |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–85 | 40–60 | High | Byproduct (NaCl) removal |

| Sulfonyl Chloride Reduction | 65–75 | 25–40 | Moderate | Handling corrosive intermediates |

| Sultone Hydrolysis | 80–83 | 100–200 | Moderate | High-energy cyclization step |

Key Findings :

-

Nucleophilic substitution offers the highest scalability but requires rigorous purification to isolate the sulfinate from NaCl.

-

Sultone hydrolysis achieves superior yields but demands specialized equipment for high-temperature cyclodehydration.

-

Reduction routes are less efficient due to competing side reactions but provide a straightforward pathway from sulfonyl chlorides.

Industrial-Scale Production Considerations

For mass production, nucleophilic substitution is preferred due to its simplicity and compatibility with continuous-flow reactors. Patent CN104803967A emphasizes the use of inert dehydrating agents (e.g., toluene) during cyclization, a strategy adaptable to sulfinate synthesis to minimize hydrolysis. Key industrial parameters include:

-

Reactor Design : Glass-lined or Hastelloy reactors resist corrosion from sulfonic acids.

-

Waste Management : Sodium chloride byproducts are neutralized and repurposed for brine solutions.

-

Quality Control : GC-MS and NMR validate purity, targeting ≥98% sulfinate content.

Emerging Methodologies and Innovations

Recent advances focus on catalytic systems to enhance selectivity. For example, phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate sulfonation rates in biphasic systems. Additionally, electrochemical reduction of sulfonyl chlorides in ionic liquids shows promise for greener synthesis, though yields remain suboptimal (50–60%) .

Chemical Reactions Analysis

Types of Reactions: sodium;propane-1-sulfinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

Substitution: Halogenated hydrocarbons and other electrophiles are used in substitution reactions to introduce new functional groups into the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Sodium propane-1-sulfinate is a white, water-soluble solid that acts as a versatile reagent in organic synthesis. It is primarily used for forming carbon-sulfur bonds, which are crucial in synthesizing a variety of organosulfur compounds. The compound undergoes radical-based regioselective C–H functionalization, making it effective in various chemical reactions, including oxidation, reduction, and substitution reactions .

Organic Synthesis

Sodium propane-1-sulfinate is widely utilized in the synthesis of organosulfur compounds such as:

- Sulfones : Used as intermediates in pharmaceuticals and agrochemicals.

- Sulfoxides : Important for their biological activity and use in organic chemistry.

- Thiosulfonates : Employed in various synthetic pathways.

The compound serves as a sulfonylating agent, facilitating the formation of C–S bonds through multiple reaction pathways .

Biological Studies

In biological research, sodium propane-1-sulfinate is used to study sulfur-containing biomolecules and their interactions. Its role as a nucleophile allows it to participate in biochemical reactions that can influence cellular processes such as signaling pathways and gene expression .

Industrial Applications

Industrially, sodium propane-1-sulfinate is used in:

- Polymer Production : Acts as a reagent in synthesizing polymers and resins.

- Dyes and Catalysts : Utilized in the synthesis of dyes and as a catalyst in various chemical reactions .

Case Study 1: Synthesis of Sulfones

A notable study demonstrated the efficiency of sodium propane-1-sulfinate in synthesizing sulfones through radical-mediated processes. The research highlighted its ability to facilitate site-selective C–H sulfonylation under mild conditions, showcasing its potential for developing new pharmaceutical compounds .

Case Study 2: Photoredox Catalysis

Recent advancements have illustrated the use of sodium propane-1-sulfinate in photoredox catalytic transformations. This method allows for the formation of carbon-sulfur bonds using light as an energy source, paving the way for more sustainable synthetic routes in organic chemistry .

Mechanism of Action

The mechanism of action of sodium;propane-1-sulfinate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium propane-1-sulfinate belongs to a broader class of organosulfinates and sulfonates. Below is a detailed comparison with structurally or functionally related compounds:

Sodium 1-Propanesulfonate (CAS 14533-63-2)

- Molecular Formula : C₃H₇NaO₃S

- Molecular Weight : 158.14 g/mol

- Key Differences :

- Applications : Contrasts with sodium propane-1-sulfinate, which is more reactive in nucleophilic substitutions due to its lower oxidation state.

Sodium 3-Methoxy-3-oxopropane-1-sulfinate (CAS N/A)

- Synonyms: Sodium 1-methyl 3-sulfinopropionate

- Molecular Formula : C₄H₇NaO₄S

- Molecular Weight : 174.15 g/mol

- Key Differences :

- Applications : Primarily used in specialized organic syntheses, unlike the more general utility of sodium propane-1-sulfinate.

Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

- Molecular Formula : C₄H₇NaO₃S

- Molecular Weight : 158.15 g/mol

- Key Differences: Contains a vinyl group (C=C) and a sulfonate group, making it a monomer for polyelectrolytes and hydrogels. The unsaturated bond enables polymerization, a property absent in sodium propane-1-sulfinate .

- Applications : Critical in material science for creating water-soluble polymers, diverging from the synthetic organic uses of sulfinates.

Sodium 3-Aminopropane-1-sulfonate (CAS 1588441-14-8)

- Molecular Formula : C₃H₈NNaO₃S

- Molecular Weight : 161.15 g/mol

- Key Differences: Incorporates an amino group (-NH₂) on the central carbon, increasing polarity and enabling zwitterionic behavior in aqueous solutions. Similarity score to sodium propane-1-sulfinate: 0.97, indicating structural resemblance but distinct reactivity due to the amino group .

- Applications : Used in biochemical buffers and surfactant formulations, unlike sulfinates’ role in redox chemistry.

Sodium 1-Hexanesulfonate (CAS 2832-45-3)

- Molecular Formula : C₆H₁₃NaO₃S

- Molecular Weight : 188.23 g/mol

- Key Differences :

Data Table: Comparative Analysis of Key Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|---|

| Sodium propane-1-sulfinate | 39165-62-3 | C₃H₇NaO₂S | 130.14 | -SO₂⁻ | Organic synthesis, sulfoxides |

| Sodium 1-propanesulfonate | 14533-63-2 | C₃H₇NaO₃S | 158.14 | -SO₃⁻ | Chromatography, surfactants |

| Sodium 3-methoxy-3-oxopropane-1-sulfinate | N/A | C₄H₇NaO₄S | 174.15 | -SO₂⁻, -COOCH₃ | Specialty organic synthesis |

| Sodium 2-methylprop-2-ene-1-sulphonate | 1561-92-8 | C₄H₇NaO₃S | 158.15 | -SO₃⁻, C=C | Polymer chemistry |

| Sodium 1-hexanesulfonate | 2832-45-3 | C₆H₁₃NaO₃S | 188.23 | -SO₃⁻ | Ion-pairing chromatography |

Q & A

Basic: What are the critical steps to ensure reproducibility in synthesizing sodium propane-1-sulfinate?

Methodological Answer:

- Reaction Optimization : Document stoichiometric ratios, solvent systems (e.g., aqueous vs. organic), and temperature gradients. For example, variations in sulfinate salt formation may require pH control .

- Purification : Use recrystallization or column chromatography, and validate purity via HPLC (>97% purity threshold) .

- Characterization : Include NMR (e.g., H/C for sulfonate group identification), IR (S-O stretching bands at 1050–1200 cm), and elemental analysis .

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate main text data from supplementary details .

Advanced: How can mechanistic studies resolve contradictions in sulfinate-mediated radical reactions?

Methodological Answer:

- Hypothesis Testing : Design experiments to isolate intermediates (e.g., using spin-trapping agents like TEMPO) to confirm radical pathways .

- Variable Control : Systematically alter reaction parameters (e.g., initiator concentration, light intensity) and analyze kinetics via Arrhenius plots .

- Data Reconciliation : Compare results across replicates and use statistical tools (e.g., ANOVA) to distinguish experimental noise from mechanistic outliers .

- Cross-Validation : Employ computational methods (DFT calculations) to correlate experimental activation energies with theoretical models .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing sodium propane-1-sulfinate?

Methodological Answer:

| Technique | Purpose | Key Parameters |

|---|---|---|

| H NMR | Confirm structure | Chemical shifts for sulfinate group (~2.5–3.5 ppm) |

| FT-IR | Functional group ID | S-O bonds at 1050–1200 cm |

| HPLC | Purity assessment | Retention time matching against standards |

| Elemental Analysis | Empirical formula validation | %C, %H, %S within ±0.3% of theoretical |

- Reporting Standards : Provide full spectral data in supplementary materials, referencing known benchmarks .

Advanced: How to design experiments addressing the stability of sodium propane-1-sulfinate under varying environmental conditions?

Methodological Answer:

- Stress Testing : Expose the compound to humidity (40–80% RH), heat (40–100°C), and light (UV vs. ambient) to assess degradation pathways .

- Analytical Monitoring : Use TGA for thermal stability, mass loss curves, and LC-MS to identify decomposition byproducts .

- Controlled Replicates : Perform triplicate trials with blinded analysis to minimize bias .

- Hypothesis Refinement : If stability contradicts literature, revisit storage conditions (e.g., inert atmosphere vs. aerobic) and adjust hypotheses iteratively .

Basic: What literature search strategies are effective for identifying sulfinate applications in organic synthesis?

Methodological Answer:

- Keyword Framework : Combine terms like "sulfinate radical reactions," "C-S bond formation," and "sodium propane-1-sulfinate catalysis" .

- Database Selection : Prioritize ACS Publications, RSC Journals, and PubMed, using Boolean operators (e.g., "sulfinate AND mechanism NOT industrial") .

- Critical Appraisal : Exclude studies lacking experimental details (e.g., missing NMR data) or commercial bias .

Advanced: How can researchers optimize enantioselective reactions using sodium propane-1-sulfinate?

Methodological Answer:

- Chiral Environment Design : Test chiral ligands (e.g., BINOL derivatives) and polar solvents (DMF, DMSO) to enhance stereocontrol .

- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

- Contradiction Management : If ee% varies across studies, re-examine substrate electronic effects or catalyst loading .

- Computational Modeling : Use molecular docking simulations to predict ligand-substrate interactions .

Basic: What safety protocols are critical when handling sodium propane-1-sulfinate?

Methodological Answer:

- Hazard Mitigation : Use fume hoods for powder handling, nitrile gloves, and PPE to avoid inhalation/contact .

- Waste Disposal : Neutralize sulfinate residues with dilute HCl before aqueous disposal .

- Documentation : Reference SDS sheets for emergency procedures and first-aid measures .

Advanced: How to address discrepancies in reported catalytic efficiencies of sulfinate salts?

Methodological Answer:

- Meta-Analysis : Compile kinetic data (e.g., turnover frequency, activation energy) from 10+ studies and identify outliers .

- Method Auditing : Compare reaction setups (e.g., degassing methods, catalyst pre-treatment) to isolate variables .

- Collaborative Verification : Share raw data with third-party labs to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.